![molecular formula C19H18O3 B5802572 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic effects. This compound has been found to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Aplicaciones Científicas De Investigación
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic effects. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has also been shown to have anti-cancer effects, particularly in breast cancer cells. Additionally, it has been studied for its potential use in treating various neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Mecanismo De Acción
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one interacts with the CB2 receptor, which is primarily found in immune cells and peripheral tissues. This receptor plays a crucial role in regulating inflammation and immune responses in the body. By binding to the CB2 receptor, 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one can reduce inflammation and pain in animal models of inflammatory diseases. It has also been found to protect neurons from damage in models of neurodegenerative diseases. 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Additionally, it has been found to have a neuroprotective effect in models of traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has several advantages for use in lab experiments. It is a selective CB2 receptor agonist, which means it can specifically target this receptor without affecting other cannabinoid receptors. This specificity can help researchers to better understand the role of the CB2 receptor in various physiological processes. However, 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects can be influenced by factors such as dose, route of administration, and duration of treatment.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one. One area of interest is its potential use in treating various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its anti-cancer effects and potential use in cancer therapy. Another area of interest is its potential use in treating neurodegenerative diseases, such as Parkinson's and Huntington's disease. Finally, more research is needed to better understand the pharmacokinetics and pharmacodynamics of 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one, which could help to optimize its therapeutic potential.
Métodos De Síntesis
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one can be synthesized through a multi-step process using various reagents and solvents. The first step involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of an acid catalyst. This reaction yields 2-(3-methyl-2-buten-1-yl)benzofuran-5-carbaldehyde, which is then converted to 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one through a series of reactions involving different reagents and solvents.
Propiedades
IUPAC Name |
4-methyl-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12(2)10-11-21-17-9-8-15-14-6-4-5-7-16(14)19(20)22-18(15)13(17)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCREJZRKBSEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo(C)chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)

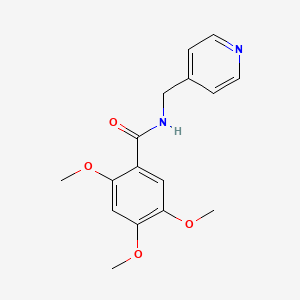
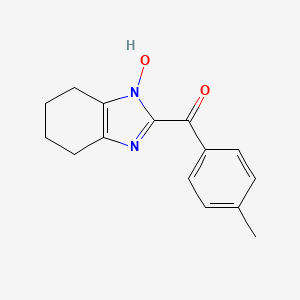
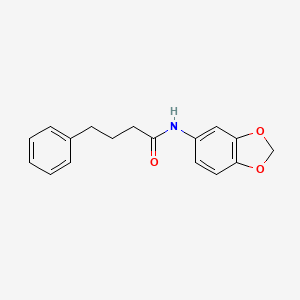
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
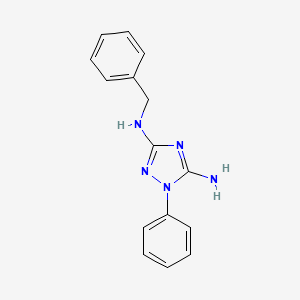
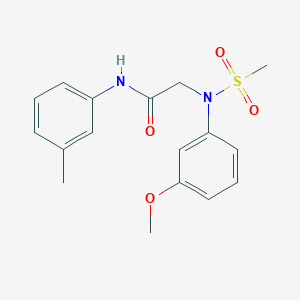
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)
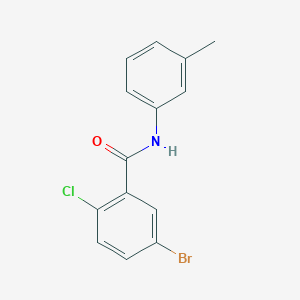

![2-(4-tert-butylphenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5802590.png)